molecular formula C12H18O3 B11996127 (S)-(+)-5-(1-(Acetoxy)-1-methylethyl)-2-methyl-2-cyclohexen-1-one CAS No. 56691-69-1

(S)-(+)-5-(1-(Acetoxy)-1-methylethyl)-2-methyl-2-cyclohexen-1-one

Cat. No.: B11996127
CAS No.: 56691-69-1
M. Wt: 210.27 g/mol
InChI Key: FTCAQUBXEGKQTD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate is an organic compound with the molecular formula C12H18O3. It is known for its unique structure, which includes a cyclohexenone ring substituted with a methyl group and an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate typically involves the reaction of 2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired acetate ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the hydration of turpentine to form the intermediate terpene diol, followed by dehydration and esterification to produce the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release acetic acid, which may participate in further biochemical reactions. The cyclohexenone ring can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate is unique due to its specific structural features, such as the acetate ester group and the substituted cyclohexenone ring.

Properties

CAS No.

56691-69-1

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

2-[(1R)-4-methyl-5-oxocyclohex-3-en-1-yl]propan-2-yl acetate

InChI

InChI=1S/C12H18O3/c1-8-5-6-10(7-11(8)14)12(3,4)15-9(2)13/h5,10H,6-7H2,1-4H3/t10-/m1/s1

InChI Key

FTCAQUBXEGKQTD-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC[C@H](CC1=O)C(C)(C)OC(=O)C

Canonical SMILES

CC1=CCC(CC1=O)C(C)(C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.